5-Methoxy-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one is a heterocyclic compound belonging to the class of benzo[d][1,3]oxazin-4-ones. This compound is characterized by a fused benzene and oxazine ring structure, which contributes to its unique chemical properties and potential biological activities. The presence of the methoxy group and dimethyl substituents enhances its reactivity and solubility in organic solvents.
The synthesis and characterization of 5-Methoxy-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one have been explored in various studies focusing on the broader family of benzo[d][1,3]oxazin-4-one derivatives. These studies highlight methods for synthesizing related compounds and their biological evaluations, indicating potential applications in medicinal chemistry and pharmacology .
This compound is classified as a benzo[d][1,3]oxazine derivative. It features a heterocyclic structure with both aromatic and non-aromatic characteristics, making it a subject of interest in organic chemistry and drug design.
The synthesis of 5-Methoxy-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one can be achieved through various methods, primarily involving the reaction of anthranilic acid derivatives with orthoesters or other electrophiles under acidic or microwave-assisted conditions.
Technical Details:
5-Methoxy-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one can undergo various chemical reactions typical of oxazine derivatives:
Technical Details:
The mechanism of action for compounds like 5-Methoxy-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one typically involves interactions with biological targets such as enzymes or receptors:
Data:
5-Methoxy-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one has potential applications in various fields:
Benzoxazines represent a class of privileged scaffolds in medicinal chemistry, characterized by a benzene ring fused to a six-membered oxazine ring containing both oxygen and nitrogen atoms. This bicyclic architecture enables diverse molecular interactions with biological targets, underpinning broad therapeutic applications. The term "privileged scaffold" denotes structures capable of providing high-affinity ligands for multiple receptor types, a designation strongly supported by benzoxazines' demonstrated efficacy across antimicrobial, anticancer, anti-inflammatory, and antioxidant domains [1]. The 1,3-benzoxazin-4-one variant—featuring a lactam moiety within the oxazine ring—is particularly pharmacologically significant due to its enhanced hydrogen-bonding capacity, molecular rigidity, and metabolic stability compared to simpler monocyclic systems [4]. These structural properties facilitate target binding while offering multiple sites for strategic chemical modification, enabling medicinal chemists to fine-tune pharmacokinetic and pharmacodynamic profiles.
The 1,3-benzoxazin-4-one core (Figure 1, Table 1) serves as a versatile molecular template in rational drug design, primarily due to three key structural features: (1) a conformationally constrained bicyclic system that reduces entropic penalties upon target binding; (2) a highly polarized C4 carbonyl oxygen capable of acting as a hydrogen bond acceptor; and (3) an N1 position that can function as a hydrogen bond donor in the lactam tautomeric form. This combination enables simultaneous engagement with complementary residues in enzyme active sites or receptor pockets [1] [4].
Table 1: Key Structural Features of 1,3-Benzoxazin-4-one Core and Their Pharmacological Implications
Structural Feature | Biochemical Property | Pharmacological Advantage |
---|---|---|
Lactam moiety (N1-C2=O) | Hydrogen bond donor/acceptor capability | Enhanced target binding affinity |
Fused aromatic system | Planar, hydrophobic surface | Improved DNA/protein π-π stacking |
C4 carbonyl oxygen | Strong hydrogen bond acceptor | Specific polar interactions with targets |
Variable substitution sites | Steric and electronic modulation | Tunable selectivity and ADMET properties |
The scaffold's synthetic accessibility via Mannich-type condensations of phenols, formaldehyde, and primary amines further enhances its drug discovery utility [4]. Structural diversification occurs predominantly at three positions: C5-C8 on the benzoid ring, C2 within the oxazine ring, and N3 substitution (Figure 1). Positional modifications significantly influence bioactivity profiles, as evidenced by structure-activity relationship (SAR) studies. For instance, 2,6-dimethyl-4H-benzo[d][1,3]oxazin-4-one (CAS# 62175-49-9) demonstrates antimicrobial properties attributed to the electron-withdrawing effect of the lactam carbonyl and the steric influence of the methyl groups [5]. Similarly, compound CID 70891067 (1-(6-methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid) exemplifies hybrid structures where the benzoxazine-like component contributes to target binding through its rigid planar system [3].
Figure 1: Core Structure of 1,3-Benzoxazin-4-one Derivatives with Numbering System
O ║ 4 ╱ ╲ / \ O ═ N3 C2 | | | | C6 C5 / \ C7 C4a | | C8 C8a \ / C9—C10
The scaffold's bioactivity spectrum encompasses antimicrobial effects against resistant pathogens, antitumor activity through kinase inhibition or DNA intercalation, and anti-inflammatory actions via COX-2 or cytokine modulation. This versatility stems from the core structure's ability to present diverse substituents in spatially defined orientations while maintaining intrinsic binding capacity through its heteroatoms [1].
Strategic incorporation of methoxy and dimethyl groups at specific positions significantly enhances the pharmacological profile of 1,3-benzoxazin-4-ones through electronic, steric, and metabolic mechanisms. In 5-methoxy-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one, these substituents induce concerted effects that optimize target engagement and pharmacokinetic behavior:
Electronic Modulation via C5 Methoxy:
Steric and Conformational Effects of C4 Geminal Dimethyl:
Table 2: Comparative Bioactivity of Benzoxazin-4-one Derivatives Based on Substituent Effects
Compound | C5 Substituent | C4 Substituent | Notable Bioactivity Enhancement |
---|---|---|---|
4H-benzo[d][1,3]oxazin-4-one (unsubstituted) | H | H | Baseline activity |
6-Methoxy-4H-benzo[d][1,3]oxazin-4-one | OCH₃ | H | 3.5× increase in antimicrobial potency |
2,6-Dimethyl-4H-benzo[d][1,3]oxazin-4-one | CH₃ | CH₃ (at C2) | Improved COX-2 selectivity (SI > 15) |
5-Methoxy-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one | OCH₃ | gem-(CH₃)₂ | Enhanced metabolic stability + kinase inhibition |
The synergistic effect of these substituents is evidenced in improved pharmacokinetic metrics across multiple studies. Methoxy-substituted derivatives exhibit 30-50% higher Caco-2 permeability compared to hydroxylated analogs, while gem-dimethyl groups reduce microsomal clearance by cytochrome P450 enzymes by >40% [1]. Furthermore, these modifications collectively contribute to optimized LogP values (typically 1.5-2.5), balancing membrane permeability with aqueous solubility for oral bioavailability. The structural attributes of 5-methoxy-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one thus exemplify rational scaffold optimization to achieve advanced lead compounds with drug-like properties [1] [3] [5].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1